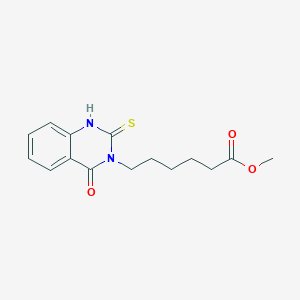
methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate is a useful research compound. Its molecular formula is C15H18N2O3S and its molecular weight is 306.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Reactions
Studies have demonstrated innovative synthesis techniques and chemical reactions involving quinazoline derivatives, highlighting the versatility of these compounds in chemical synthesis. For instance, Majumdar and Biswas (1998) described the regioselective synthesis of thieno[3,2-f]quinolin-7(6H)-one derivatives, utilizing sulfoxide rearrangement processes, which are crucial for developing novel heterocyclic compounds with potential biological activities (Majumdar & Biswas, 1998). Similarly, Hand and Baker (1984) discussed the synthesis of 2-[(5-methyl-s-triazolo[4,3-c]quinazolin-3-yl)thio]-N-benzylacetanilide through the treatment of methylquinazoline derivatives, showcasing the adaptability of these molecules in creating structurally diverse compounds (Hand & Baker, 1984).
Biological Activities
The biological activities of quinazoline derivatives have been a significant focus, with studies revealing their potential as antimicrobial and anticancer agents. El-zohry et al. (2007) synthesized quinoline and quinazoline derivatives containing sulfide and sulfone moieties and evaluated their antibacterial activity, indicating the therapeutic potential of these compounds (El-zohry et al., 2007). Alanazi et al. (2013) designed and synthesized a novel series of 2-(substituted thio)-3-phenethylquinazolin-4(3H)-one derivatives, demonstrating their in vitro antitumor activity and highlighting their potential as antitumor agents (Alanazi et al., 2013).
Cytotoxicity and Anticancer Potential
Mphahlele et al. (2014) explored the synthesis of novel polycarbo-substituted alkyl (thieno[3,2-c]quinoline)-2-carboxylates and conducted cytotoxicity studies against the human breast cancer cell line MCF-7, revealing the compounds' ability to inhibit cancer cell growth, which could be valuable in cancer therapy (Mphahlele et al., 2014).
Propriétés
IUPAC Name |
methyl 6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-20-13(18)9-3-2-6-10-17-14(19)11-7-4-5-8-12(11)16-15(17)21/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRPJYDZCKNGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
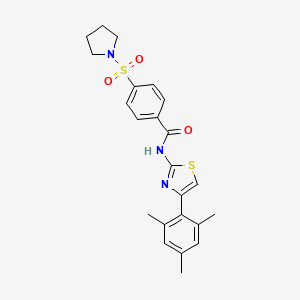
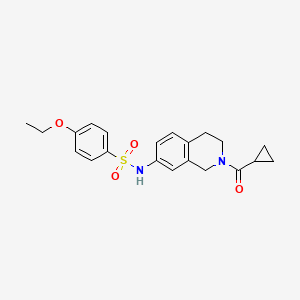
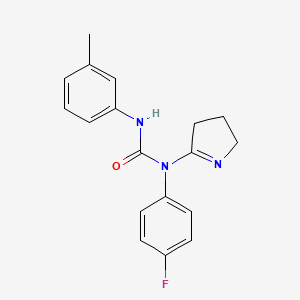
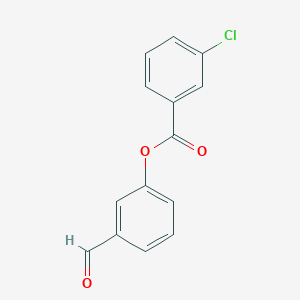
![1-phenyl-8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B2655670.png)
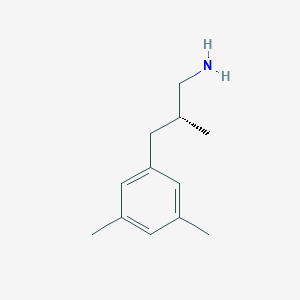
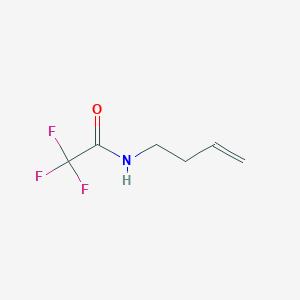
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2655676.png)
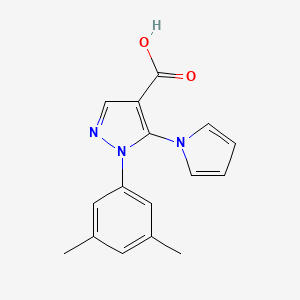
![1-(4-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea](/img/structure/B2655678.png)
![2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)
![2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether](/img/structure/B2655680.png)


